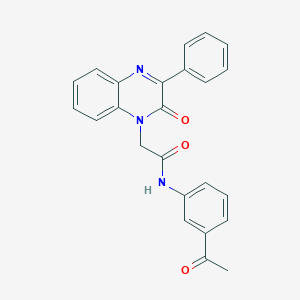

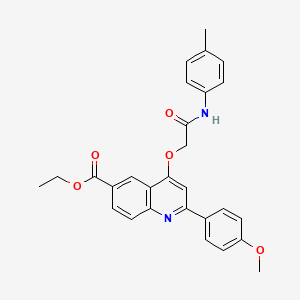

![molecular formula C4H4N6O B2811860 [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 202207-24-7](/img/structure/B2811860.png)

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine” is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology .

Synthesis Analysis

“this compound” was synthesized directly from 3,4-diaminofurazan and oxalic acid by one-step amide condensation reaction . The corresponding ionic salts were further synthesized by reaction with base .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by infrared spectrum (IR), 1H and 13C nuclear magnetic resonance (NMR) . The structures of the compounds were further characterized by X-ray single crystal diffraction .Chemical Reactions Analysis

The chemical reactions of “this compound” involve changes on the 5- and 6-position of the oxadiazolopyrazine core . Unsymmetrical aniline derivatives bearing electron withdrawing groups are preferred compared to the symmetrical counterparts .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C4H4N6O and an average mass of 152.114 Da . The thermal decomposition temperatures of the compounds ranged from 210.5 ℃ to 313.5 ℃ .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis through Reaction Mapping : The reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal has been examined using reaction coordinate mapping, leading to the synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives (Willer et al., 2012).

Metal-Free Synthesis Method : A novel metal-free protocol for synthesizing 6-(het)aryl-5-aryl-5H-imidazo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines has been developed, highlighting the versatility of [1,2,5]oxadiazolo[3,4-b]pyrazine structures (Kvashnin, Rusinov, & Charushin, 2018).

Formation of Push-Pull Derivatives : The compound has been utilized in creating novel V-shaped push-pull derivatives, showcasing its role in developing materials with unique electrochemical and photophysical properties (Verbitskiy et al., 2022).

Synthesis of Dithiazolo Derivatives : The compound has been used in the synthesis of [1,3,2]dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines, demonstrating its potential in forming complex heterocyclic structures (Konstantinova et al., 2011).

Photophysical and Sensory Properties

Study of Sensitivity to Nitroaromatic Compounds : The compound has been synthesized and studied for its sensory properties with respect to nitroaromatic compounds, indicating its potential application in substance detection (Verbitskiy et al., 2018).

Investigation of Electrochemical and Photophysical Properties : [1,2,5]Oxadiazolo[3,4-b]pyrazine-based linear push-pull systems have been synthesized and their electrochemical, photophysical, and nonlinear optical properties have been investigated, showing potential for applications in photonic devices (Verbitskiy et al., 2021).

Reactivity with C-Nucleophiles : The reactivity of pyrazolo[4,3-c][1,2,5]oxadiazin-3(5H)-ones toward C-nucleophiles, leading to the synthesis of pyrazolo[3,4-b]pyrazines, has been explored, indicating its reactivity for creating diverse heterocyclic compounds (Giori et al., 1986).

Applications in Medicinal Chemistry

Antibacterial Activity : [1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity against Haemophilus influenzae, suggesting their potential use in developing new antibacterial agents (Beebe et al., 2003).

Synthesis and Anticonvulsant Activity : The compound has been used in synthesizing new pyrazolo[3,4-b]pyrazines with significant anticonvulsant activity, highlighting its role in medicinal chemistry (Farghaly et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVWKLUWAKKKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC2=NON=C2N=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

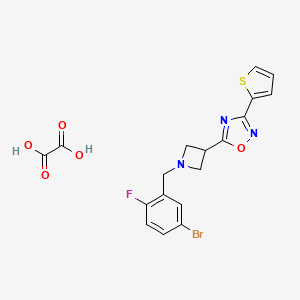

![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)

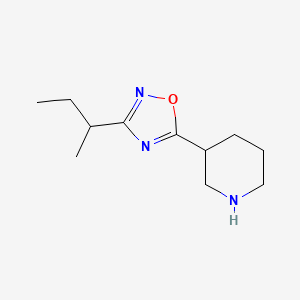

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)

![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

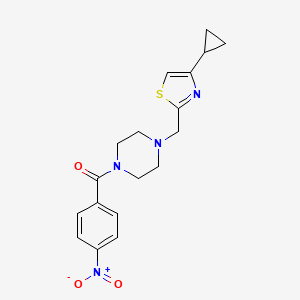

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811791.png)

![2-(2-Bromoethyl)spiro[3.3]heptane](/img/structure/B2811793.png)

![N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2811798.png)